Cas no 2097981-06-9 (1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol)

1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(naphthalen-2-ylmethyl)pyrrolidin-3-ol
- 1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol
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- Inchi: 1S/C15H17NO/c17-15-7-8-16(11-15)10-12-5-6-13-3-1-2-4-14(13)9-12/h1-6,9,15,17H,7-8,10-11H2
- InChI Key: YQXQFYZIIWDZJU-UHFFFAOYSA-N
- SMILES: OC1CCN(CC2C=CC3C=CC=CC=3C=2)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 255
- Topological Polar Surface Area: 23.5
- XLogP3: 2.5
1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-3227-0.5g |
1-(naphthalen-2-ylmethyl)pyrrolidin-3-ol |
2097981-06-9 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-3227-5g |
1-(naphthalen-2-ylmethyl)pyrrolidin-3-ol |
2097981-06-9 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | N137761-500mg |
1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol |
2097981-06-9 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F1907-3227-10g |
1-(naphthalen-2-ylmethyl)pyrrolidin-3-ol |
2097981-06-9 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | N137761-1g |
1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol |
2097981-06-9 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F1907-3227-1g |
1-(naphthalen-2-ylmethyl)pyrrolidin-3-ol |
2097981-06-9 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | N137761-100mg |
1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol |
2097981-06-9 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1907-3227-0.25g |
1-(naphthalen-2-ylmethyl)pyrrolidin-3-ol |
2097981-06-9 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-3227-2.5g |
1-(naphthalen-2-ylmethyl)pyrrolidin-3-ol |
2097981-06-9 | 95%+ | 2.5g |
$802.0 | 2023-09-07 |
1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol Related Literature
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
Additional information on 1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol
Comprehensive Overview of 1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol (CAS No. 2097981-06-9): Properties, Applications, and Innovations
In the realm of organic chemistry and pharmaceutical research, 1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol (CAS No. 2097981-06-9) has emerged as a compound of significant interest. This structurally unique molecule combines a naphthalene scaffold with a pyrrolidine ring, offering versatile applications in drug discovery, material science, and agrochemical development. Its molecular formula, C15H17NO, and distinct functional groups make it a valuable intermediate for synthesizing complex bioactive molecules.
The compound’s naphthalene moiety is known for its aromatic stability and ability to participate in π-π stacking interactions, which are critical in designing enzyme inhibitors or receptor modulators. Meanwhile, the pyrrolidin-3-ol group introduces chirality and hydrogen-bonding capabilities, enhancing its utility in asymmetric synthesis. Researchers frequently explore derivatives of 1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol to optimize pharmacokinetic properties, such as solubility and metabolic stability, addressing modern challenges in drug delivery systems.
Recent trends in green chemistry have spurred interest in sustainable synthesis routes for this compound. Innovations like catalytic hydrogenation and microwave-assisted reactions are being tested to reduce waste and improve yields. Additionally, its potential role in neuropharmacology—particularly in targeting G-protein-coupled receptors (GPCRs)—has garnered attention, aligning with the growing demand for central nervous system (CNS) therapeutics.
From an industrial perspective, 1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol is often discussed in forums on high-value chemical intermediates. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) makes it a candidate for creating fluorescent probes or organic electronic materials, topics trending in nanotechnology circles. Analytical techniques like HPLC and NMR spectroscopy are essential for characterizing its purity, a common query among quality control professionals.
Safety and handling protocols for this compound emphasize standard laboratory practices, given its non-hazardous classification under current regulations. However, users frequently search for storage conditions and compatibility with solvents, underscoring the need for detailed technical documentation. As research progresses, 1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol continues to inspire innovations across interdisciplinary fields, solidifying its place in modern synthetic chemistry.
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